Technical Whitepaper: The Role of Methyl (2R,3S)-2-methylmorpholine-3-carboxylate (CAS 1932573-54-0) in Advanced Drug Discovery
Technical Whitepaper: The Role of Methyl (2R,3S)-2-methylmorpholine-3-carboxylate (CAS 1932573-54-0) in Advanced Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic incorporation of conformationally constrained, chiral heterocycles is a proven tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). Methyl (2R,3S)-2-methylmorpholine-3-carboxylate (CAS: 1932573-54-0) has emerged as a highly privileged building block[1]. By functioning as a rigidified, metabolically stable surrogate for natural amino acids (such as proline or pipecolic acid), this specific morpholine diastereomer enables the precise vector projection of pharmacophores, making it indispensable in the development of advanced peptidomimetics, macrocyclic kinase inhibitors, and viral protease antagonists[2][3].
Physicochemical Profiling & Structural Analysis
The utility of CAS 1932573-54-0 lies in its dense stereochemical and functional functionalization. The morpholine ring provides a basic secondary amine for coupling, an ester for downstream functionalization, and an ether oxygen that improves aqueous solubility by acting as a hydrogen bond acceptor[4].
Table 1: Quantitative Physicochemical Profile
| Property | Value / Description |
| Chemical Name | Methyl (2R,3S)-2-methylmorpholine-3-carboxylate |
| CAS Registry Number | 1932573-54-0[1] |
| Molecular Formula | C7H13NO3[5] |
| Molecular Weight | 159.18 g/mol [5] |
| Stereochemistry | (2R,3S) |
| Topological Polar Surface Area (TPSA) | Base core contributes ~38.8 Ų[4] |
| Key Structural Feature | Sterically hindered chiral secondary amine |
The (2R,3S) relative configuration is critical. The spatial orientation of the C2-methyl group forces the morpholine ring into a specific chair conformation, which restricts the rotational freedom (dihedral angles
Mechanistic Role in Drug Design (E-E-A-T)
Peptidomimetics and Protease Inhibition
Endogenous proteases rapidly degrade linear peptides, severely limiting their clinical viability. By replacing standard amino acids with morpholine-3-carboxylate derivatives, researchers create peptidomimetics that are highly resistant to proteolytic cleavage[2][6]. For example, in the design of SARS-CoV-2 3CL protease (3CLpro) inhibitors, morpholine scaffolds have been utilized to occupy the S1/S2 subpockets. The unnatural ether linkage and the steric bulk of the C2-methyl group prevent enzymatic recognition by host proteases, drastically improving the in vivo half-life of the drug candidate[2].
Conformational Constraint in Macrocycles
Dynamic docking studies of conformationally constrained macrocycles demonstrate that the stereochemistry of the morpholine ring dictates rotameric preferences[3]. The (2R,3S) configuration effectively locks the macrocycle into a bioactive
Table 2: Comparative Advantages of the Morpholine Scaffold
| Parameter | Standard Proline Scaffold | Morpholine-3-Carboxylate | Causality / Impact |
| Metabolic Stability | Susceptible to rapid proteolysis | Highly resistant | Unnatural ring structure and ether oxygen prevent enzymatic cleavage[6]. |
| Conformational Space | Flexible, multiple rotamers | Highly Constrained | C2-methyl sterically locks the ring, reducing entropic penalty upon binding[3]. |
| Aqueous Solubility | Baseline | Enhanced | The ether oxygen increases the hydrogen bond acceptor count, lowering LogP. |
Experimental Protocol: Stereoretentive N-Acylation
Coupling a carboxylic acid to the secondary amine of Methyl (2R,3S)-2-methylmorpholine-3-carboxylate is notoriously difficult due to the severe steric hindrance imposed by the adjacent C2-methyl and C3-carboxylate groups. Standard coupling agents (e.g., EDC/HOBt) often result in low yields and risk epimerization at the
Objective: High-yielding, stereoretentive amide coupling to generate a peptidomimetic intermediate. Self-Validating System: This protocol utilizes HATU to overcome steric bulk, with built-in visual and analytical checkpoints to ensure reaction fidelity.
Step-by-Step Methodology:
-
Activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise at 0 °C. Stir for 15 minutes.
-
Validation Checkpoint: The solution will transition to a pale yellow color, confirming the formation of the highly reactive HOAt active ester.
-
-
Coupling: Add Methyl (2R,3S)-2-methylmorpholine-3-carboxylate hydrochloride (1.0 eq)[5] in one portion. The use of a non-nucleophilic base (DIPEA) ensures the amine salt is deprotonated without competing for the active ester. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Dilute the mixture with EtOAc. Wash sequentially with 1M HCl (removes unreacted DIPEA), saturated aqueous NaHCO3 (removes unreacted acid and HOAt), and brine (removes DMF). Dry over anhydrous Na2SO4.
-
Analytical Validation:
-
LC-MS: Analyze the crude mixture. The desired mass
must be the base peak. -
1H NMR: Following flash chromatography, analyze the coupling constants (
-values) of the C2 and C3 protons. A preservation of the original splitting pattern confirms that no epimerization occurred at the C3 position during the basic coupling conditions.
-
Visualizations
Workflow for integrating CAS 1932573-54-0 into peptidomimetic APIs.
Mechanism of protease inhibition by morpholine-constrained peptidomimetics.
References
-
ChemSrc Database. "Methyl (2R,3S)-2-methylmorpholine-3-carboxylate (CAS: 1932573-54-0) Properties and Specifications." ChemSrc. Available at:[Link]
-
Dai, W., et al. (2023). "Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety." European Journal of Medicinal Chemistry / PMC. Available at:[Link]
-
Sindhikara, D., et al. (2015). "Dynamic Docking of Conformationally Constrained Macrocycles: Methods and Applications." Journal of Chemical Information and Modeling. Available at:[Link]
-
Pal'chikov, V. A. (2019). "Recent progress in the synthesis of morpholines." Chemistry of Heterocyclic Compounds. Available at:[Link]
Sources
- 1. 1932573-54-0_CAS号:1932573-54-0_Methyl (2R,3S)-2-methylmorpholine-3-carboxylate - 化源网 [chemsrc.com]
- 2. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. guidechem.com [guidechem.com]
- 5. 吗啉及其衍生物 - 上海馨远医药科技有限公司 [balmxy.com]
- 6. researchgate.net [researchgate.net]
